1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL is an organic compound characterized by the presence of a dioxole ring substituted with difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL typically involves the introduction of difluoro groups into a benzo[d][1,3]dioxole framework. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, as well as purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and other electrophilic reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoro groups and the dioxole ring contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile
- 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
Uniqueness
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL is unique due to its specific substitution pattern and the presence of both difluoro groups and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H8F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5,12H,1H3 |
InChI Key |
CLAMFCKMBBTQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.